Lenograstim is a recombinant, glycosylated form of human granulocyte colony-stimulating factor (G-CSF). [] It is structurally identical to the endogenous human molecule. [] G-CSF is a hematopoietic growth factor that plays a vital role in the stimulation of granulopoiesis. [, ] Lenograstim is produced in culture by Chinese hamster ovary cells. [, ]
Lenograstim belongs to the class of drugs known as granulocyte colony-stimulating factors (G-CSFs). These agents are essential in hematology for managing neutropenia, especially in patients receiving myelosuppressive chemotherapy. As a first-generation G-CSF, lenograstim shares similarities with other recombinant products such as filgrastim but has distinct structural modifications that influence its pharmacokinetics and efficacy .
The synthesis of lenograstim involves recombinant DNA technology, where the gene encoding human granulocyte colony-stimulating factor is inserted into Chinese hamster ovary cells. This process allows for the production of a glycosylated protein that mimics the natural human protein. The technical aspects of this synthesis include:
Lenograstim's molecular structure comprises a polypeptide chain with specific glycosylation at the threonine residue. The molecular weight of lenograstim is approximately 18 kDa. The structure includes:
Lenograstim undergoes various biochemical reactions, primarily related to its interaction with receptors on hematopoietic progenitor cells. Key reactions include:
The mechanism by which lenograstim exerts its effects involves binding to specific receptors on progenitor cells in the bone marrow. This binding activates intracellular signaling pathways that lead to:
Lenograstim exhibits several important physical and chemical properties:
Lenograstim is primarily utilized in clinical settings for:
CAS No.: 146764-58-1
CAS No.: 25134-45-6
CAS No.:
CAS No.: 71869-92-6
CAS No.: 2375662-42-1
CAS No.: 610764-96-0